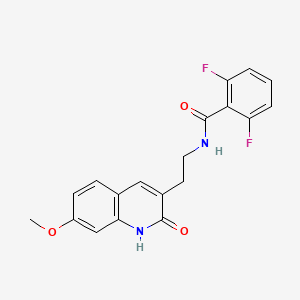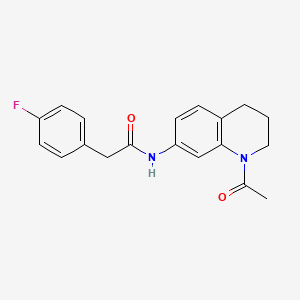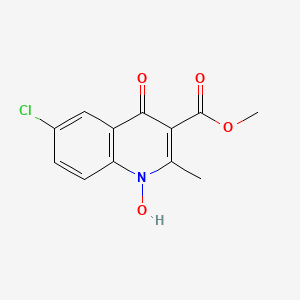
Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate” is a chemical compound with the empirical formula C12H10ClNO4 . It has a molecular weight of 267.67 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 4-hydroxy-2-quinolones, which are valuable in drug research and development, has been the subject of many publications . These publications have dealt with the synthetic analogous of 4-hydroxy-2-quinolones and the synthesis of their heteroannelated derivatives .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringO=C(C1=CC(Cl)=CC=C12)C(C(OC)=O)=C(C)N2O . The InChI key for this compound is UPZVAXYZCROIBH-UHFFFAOYSA-N . Chemical Reactions Analysis
The chemistry of quinoline-2,4-diones, which includes compounds like “this compound”, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities . More than 13,000 derivatives are reported, and well over 100 naturally occurring molecules display this motif .Aplicaciones Científicas De Investigación
Antimicrobial Applications
Methyl 6-chloro-1-hydroxy-2-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate and its derivatives have shown promising antimicrobial properties. A study by Desai, Dodiya, and Shihora (2011) synthesized a series of compounds related to this chemical, which demonstrated in vitro antibacterial and antifungal activities against various strains such as Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). Additionally, Balaji et al. (2013) found that derivatives of this compound, synthesized using ultrasound-promoted reactions, exhibited moderate antibacterial activity against Gram-positive and Gram-negative bacteria (Balaji, Rajesh, Ali, & Vijayakumar, 2013).
Antioxidant and Antihypoxic Activities
The derivatives of this compound have been studied for their antioxidant properties. Ahmad et al. (2012) prepared derivatives showing moderate superoxide scavenging activity, with some compounds active against various bacterial strains and fungi (Ahmad, Rizvi, Siddiqui, Ahmad, Parvez, & Suliman, 2012). Ukrainets, Mospanova, and Davidenko (2014) synthesized derivatives with high antihypoxic effects, recommending one compound for further pharmacological testing as a potential antioxidant (Ukrainets, Mospanova, & Davidenko, 2014).
Structural and Synthetic Studies
Studies have also focused on the synthesis and structural analysis of compounds related to this compound. For instance, Hoefnagel et al. (1993) explored new synthetic routes to 4-phenylquinazoline derivatives, providing insights into the structural versatility of these compounds (Hoefnagel, Koningsveld, Meurs, Peters, Sinnema, & Bekkum, 1993). Halim and Ibrahim (2017) conducted DFT calculations, electronic structure analysis, and studied the nonlinear optical properties of a novel derivative, contributing to the understanding of the electronic and optical characteristics of these compounds (Halim & Ibrahim, 2017).
Safety and Hazards
Direcciones Futuras
The interesting pharmaceutical and biological activities of 4-hydroxy-2-quinolones make them valuable in drug research and development . Hence, many publications have recently dealt with their synthetic analogous and the synthesis of their heteroannelated derivatives . This suggests that there could be future research directions in further exploring the synthetic approaches and applications of this class of compounds .
Propiedades
IUPAC Name |
methyl 6-chloro-1-hydroxy-2-methyl-4-oxoquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO4/c1-6-10(12(16)18-2)11(15)8-5-7(13)3-4-9(8)14(6)17/h3-5,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZVAXYZCROIBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1O)C=CC(=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzyloxy)-N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2846681.png)
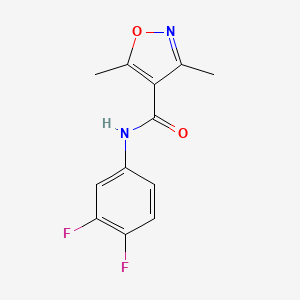
![Methyl 2-[4-(aminomethyl)triazol-1-yl]acetate;dihydrochloride](/img/structure/B2846685.png)
![Cyclopentyl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone](/img/structure/B2846687.png)
![8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2846688.png)
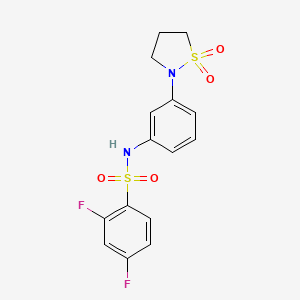
![1-[(E)-2-(4-Bromophenyl)ethenyl]sulfonyl-2-methylpiperidin-4-amine](/img/structure/B2846690.png)
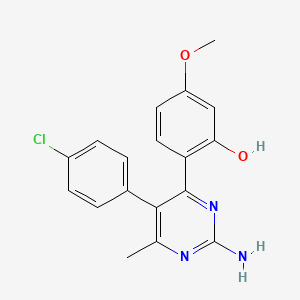
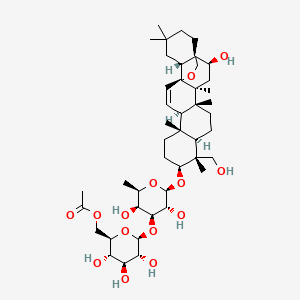
![2-Chloro-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]acetamide](/img/structure/B2846697.png)

